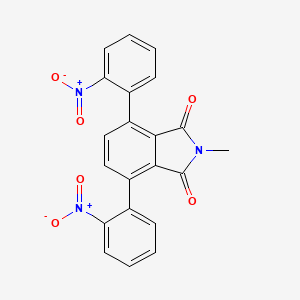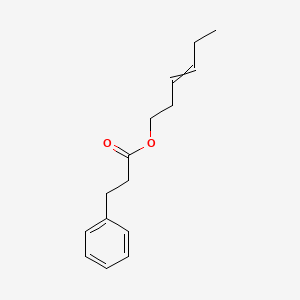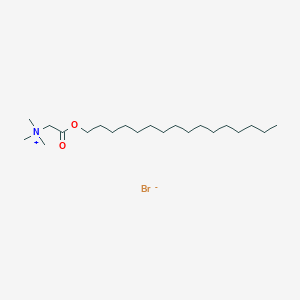
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifier.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide typically involves the reaction of hexadecanol with trimethylamine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Acylation: Hexadecanol is reacted with bromoacetyl bromide in the presence of a base such as triethylamine to form the intermediate compound.
Quaternization: The intermediate is then reacted with trimethylamine to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromide ion.
Applications De Recherche Scientifique
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of personal care products, cleaning agents, and emulsifiers.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The quaternary ammonium group interacts with various molecular targets, including cell membranes, leading to its use in biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter-chain analogue with similar applications but different physical properties.
Uniqueness
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is unique due to its specific chain length and functional groups, which provide distinct surfactant properties and make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
347424-03-7 |
|---|---|
Formule moléculaire |
C21H44BrNO2 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2-hexadecoxy-2-oxoethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C21H44NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SCQBUFSFOMXOCN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}phosphonic acid](/img/structure/B12566762.png)
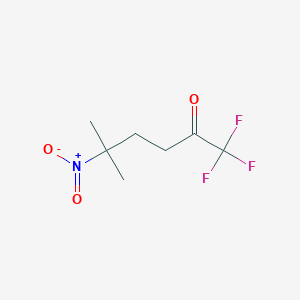
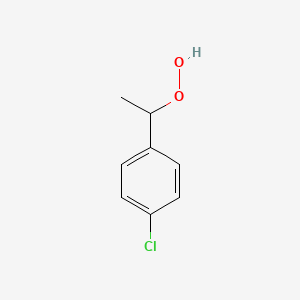
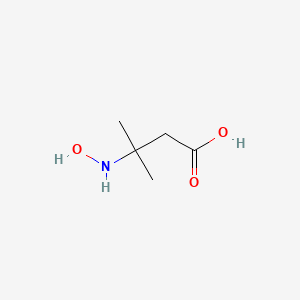
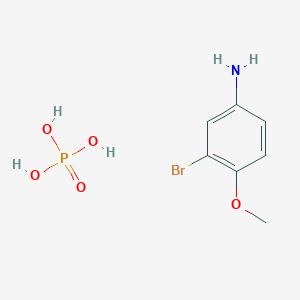
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
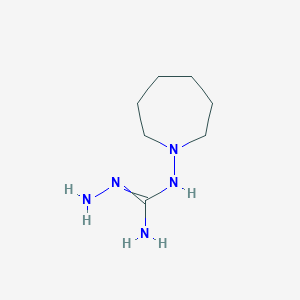
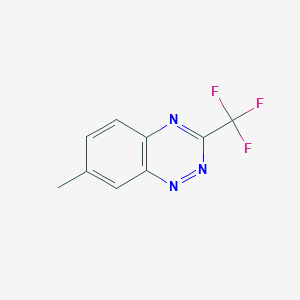
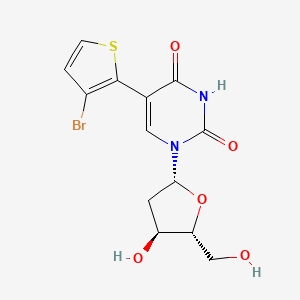
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
